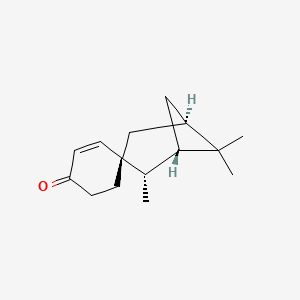
エチルパラベン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl paraben-d4 is a deuterated analog of ethyl 4-hydroxybenzoate. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
科学的研究の応用
Ethyl paraben-d4 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
Target of Action
Ethyl Paraben-d4, like other parabens, is known to exhibit antimicrobial properties . It is believed to interact with bacterial enzymatic structures and impede dihydrofolate utilization . .
Mode of Action
coli . This interaction with the mechanosensitive channels could potentially disrupt the osmotic gradients in bacteria .
Biochemical Pathways
Parabens in general are known to disrupt normal hormone function, leading to various disorders . They can act as endocrine disruptors and have been suggested to be carcinogenic compounds .
Pharmacokinetics
Studies on other parabens suggest that they are rapidly taken up systemically, metabolized, and eliminated
Result of Action
Parabens are known to disrupt normal hormone function, which can lead to reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Paraben-d4. Parabens are commonly found in various environmental waters, and their presence in ecosystems is mainly related to wastewater discharges . The impact of parabens in humans, animals, and ecosystems is a matter of discussion within the scientific community .
生化学分析
Biochemical Properties
Ethyl paraben-d4 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which hydrolyze the ester bond, releasing the deuterated form of p-hydroxybenzoic acid . This interaction is crucial for tracing the metabolic fate of parabens in biological systems. Additionally, ethyl paraben-d4 can bind to proteins and enzymes involved in detoxification processes, providing insights into the mechanisms of paraben metabolism .
Cellular Effects
Ethyl paraben-d4 influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, ethyl paraben-d4 can disrupt endocrine functions by mimicking estrogen, leading to altered gene expression and hormonal imbalances . This disruption can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential impact on cellular health and function .
Molecular Mechanism
The molecular mechanism of ethyl paraben-d4 involves its interaction with nuclear receptors and enzymes. It binds to estrogen receptors, acting as an endocrine disruptor and altering gene expression . Additionally, ethyl paraben-d4 can inhibit or activate enzymes involved in metabolic pathways, such as esterases and sulfotransferases . These interactions can lead to changes in the synthesis and degradation of hormones, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl paraben-d4 can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that ethyl paraben-d4 can have persistent effects on cellular function, including sustained alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of ethyl paraben-d4 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of ethyl paraben-d4 can cause endocrine disruption, reproductive toxicity, and developmental abnormalities . These findings highlight the need for careful dosage considerations in research and potential therapeutic applications.
Metabolic Pathways
Ethyl paraben-d4 is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to release deuterated p-hydroxybenzoic acid . This metabolite can then undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating its excretion . The involvement of ethyl paraben-d4 in these pathways provides valuable insights into the metabolism and detoxification of parabens in biological systems.
Transport and Distribution
Within cells and tissues, ethyl paraben-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, ethyl paraben-d4 can bind to albumin in the bloodstream, facilitating its transport to different tissues . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
Ethyl paraben-d4 exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with nuclear receptors and other biomolecules . Additionally, post-translational modifications and targeting signals can direct ethyl paraben-d4 to specific cellular compartments, influencing its biological effects . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate typically involves the deuteration of ethyl 4-hydroxybenzoate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
Ethyl paraben-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate-2,3,5,6-d4: Another deuterated analog with similar properties but different ester group.
Ethyl 4-hydroxybenzoate: The non-deuterated version of the compound.
Ethylparaben: A common preservative with similar chemical structure but without deuterium substitution
Uniqueness
Ethyl paraben-d4 is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

